4-ethynyl-N,N-diphenylaniline
Overview
Description
4-Ethynyl-N,N-diphenylaniline is a chemical compound with the molecular formula C20H15N . It has a molecular weight of 269.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The asymmetric unit of 4-Ethynyl-N,N-diphenylaniline comprises two crystallographically independent molecules. In each molecule, the nitrogen atom adopts an approximately trigonal planar geometry, lying 0.009 (1) or 0.003 (1) Å from the plane defined by the carbon atoms of the aromatic substituents to which it is attached .Physical And Chemical Properties Analysis
4-Ethynyl-N,N-diphenylaniline has a density of 1.2±0.1 g/cm3, a boiling point of 406.6±28.0 °C at 760 mmHg, and a flash point of 178.1±20.9 °C . It has a molar refractivity of 87.1±0.4 cm3, and a molar volume of 233.9±5.0 cm3 . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Electroluminescence in Platinum(II)-Gold(I) Heterotrinuclear Complexes :
- Zeng et al. (2022) investigated the use of 4-ethynyl-N,N-diphenylaniline in the design of PtAu2 complexes, which exhibit red phosphorescence, suitable for electroluminescent applications.
Chemical Binding and Electronic Properties :
- The study by Yang et al. (1975) explored the binding of analogs of pyridoxal phosphate, including 4-ethynyl derivatives, to apoaspartate aminotransferase. This research enhances understanding of the electronic properties and binding mechanisms of these compounds.
Design of Chromophores with (Diphenylamino)phenylethenyl Group :
- Chmovzh & Rakitin (2022) synthesized a compound containing the (diphenylamino)phenylethenyl group, showcasing its potential in creating materials with useful electronic properties.
Tuning Optical and Electronic Properties in Poly(4,4'-triphenylamine vinylene)s :
- Grigoras et al. (2015) synthesized new polymers with phenylethynyl- and pyridylethynyl-substituted triphenylamine, focusing on the fine-tuning of their optical and electrochemical properties, which is relevant for advanced material applications.
Optical Nonlinearities in Ruthenium(II) Complexes :
- Coe et al. (2006) prepared dipolar complexes containing ethynyl units linking to electron-rich centers, demonstrating applications in nonlinear optics.
Biotransformation Study Using 4-Ethynylbiphenyls :
- The research by McMahon et al. (1981) on the isotope effect in the conversion of 4-ethynylbiphenyls to acids by rat hepatic microsomes contributes to the understanding of biotransformation mechanisms.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethynyl-N,N-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYFCLVSLUZDHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609087 | |
Record name | 4-Ethynyl-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-N,N-diphenylaniline | |
CAS RN |
205877-26-5 | |
Record name | 4-Ethynyl-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynyltriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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